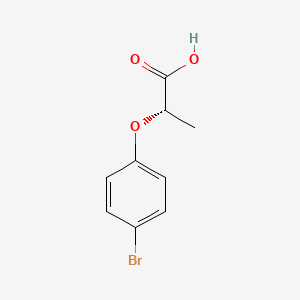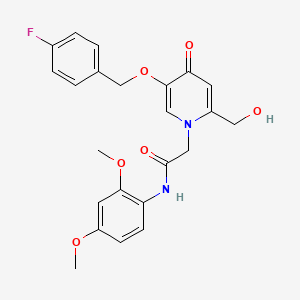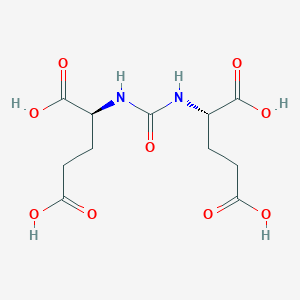
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one typically involves the following steps:
-
Formation of Benzimidazole Derivative: : The synthesis begins with the preparation of the benzimidazole moiety. This can be achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base to form 2-mercaptobenzimidazole.
-
Alkylation: : The 2-mercaptobenzimidazole is then alkylated with 3,3-dimethylbutan-2-one under basic conditions to form the desired benzimidazole derivative.
-
Nitration: : The final step involves the nitration of the benzimidazole derivative with concentrated nitric acid to introduce the trinitrophenol group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure safety and efficiency, especially during the nitration step due to the explosive nature of trinitrophenol.
化学反应分析
Types of Reactions
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the trinitrophenol moiety can be reduced to amino groups under suitable conditions.
Substitution: The hydrogen atoms in the benzimidazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives of the trinitrophenol moiety.
Substitution: Various substituted benzimidazole derivatives.
科学研究应用
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific electronic or explosive properties.
作用机制
The mechanism of action of this compound depends on its application:
Biological Systems: The benzimidazole moiety can interact with various biological targets, such as enzymes and receptors, potentially inhibiting their activity. The trinitrophenol group can act as a reactive site for further chemical modifications.
Chemical Reactions: The compound can undergo various chemical transformations, as described above, which can be exploited in synthetic chemistry.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole and its alkylated derivatives.
Trinitrophenol Derivatives: Compounds like picric acid and its various substituted forms.
Uniqueness
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol is unique due to the combination of benzimidazole and trinitrophenol moieties in a single molecule. This dual functionality allows it to exhibit properties of both classes of compounds, making it versatile for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
CAS 编号 |
381165-89-5 |
|---|---|
分子式 |
C19H19N5O8S |
分子量 |
477.45 |
IUPAC 名称 |
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H16N2OS.C6H3N3O7/c1-13(2,3)11(16)8-17-12-14-9-6-4-5-7-10(9)15-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,8H2,1-3H3,(H,14,15);1-2,10H |
InChI 键 |
DJIGTTCAYDQHMT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


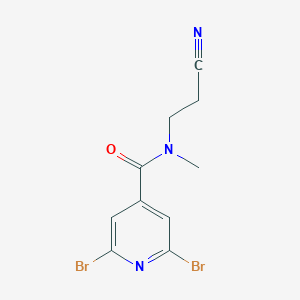
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2822829.png)
![4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2822830.png)
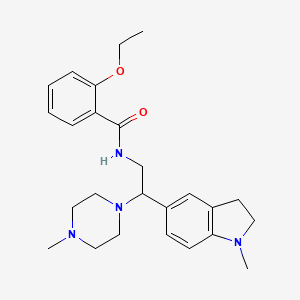
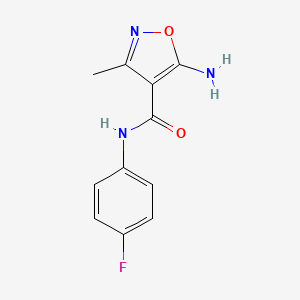
![1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole](/img/structure/B2822836.png)
![3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine](/img/structure/B2822837.png)
![2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2822839.png)
